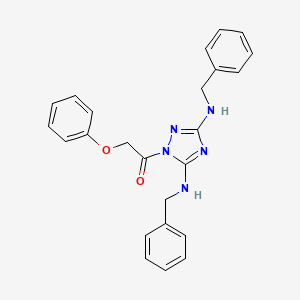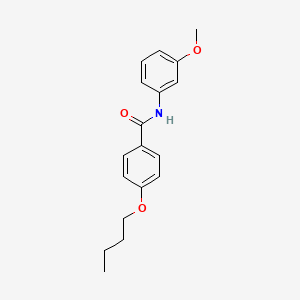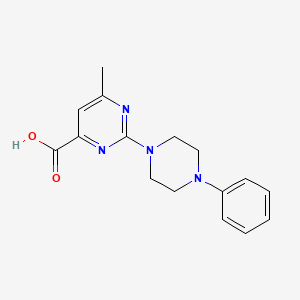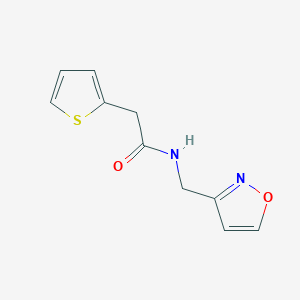
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide, also known as ISOX, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of isoxazole derivatives and has been studied extensively for its pharmacological effects.
Mecanismo De Acción
The mechanism of action of N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and proteins involved in cellular signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory effects. In addition, this compound has been shown to exhibit anti-convulsant properties by reducing the frequency and severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized using commercially available starting materials. This compound has been found to exhibit potent pharmacological effects at relatively low concentrations, making it a cost-effective compound for use in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Further studies are also needed to investigate the potential side effects and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic properties in various disease conditions. Its anti-inflammatory, anti-cancer, and anti-convulsant properties make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.
Métodos De Síntesis
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 2-thienylacetic acid with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then treated with acetic anhydride to form the isoxazole ring, followed by the reaction with formaldehyde and sodium borohydride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-isoxazolylmethyl)-2-(2-thienyl)acetamide has been studied for its potential therapeutic properties in various disease conditions. It has been found to possess anti-inflammatory, anti-cancer, and anti-convulsant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-ylmethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-10(6-9-2-1-5-15-9)11-7-8-3-4-14-12-8/h1-5H,6-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRIOHGNRAZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)
![ethyl 4-[(dibenzo[a,c]phenazin-11-ylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B4993908.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl acetate](/img/structure/B4993918.png)
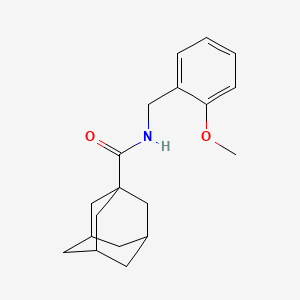
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B4993928.png)
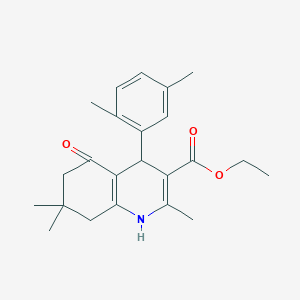
![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)
![5-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4993950.png)
![2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)
![3-[(4-chlorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4993958.png)
![N-benzyl-N'-bicyclo[2.2.1]hept-2-ylthiourea](/img/structure/B4993961.png)
